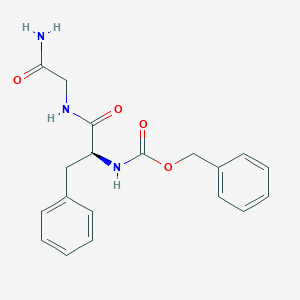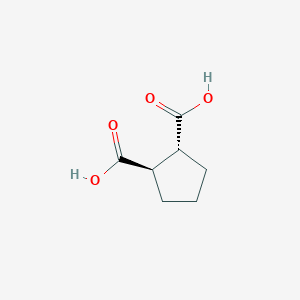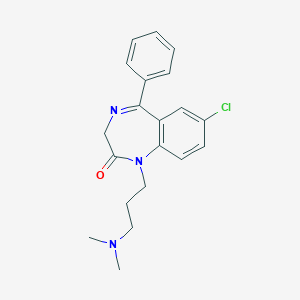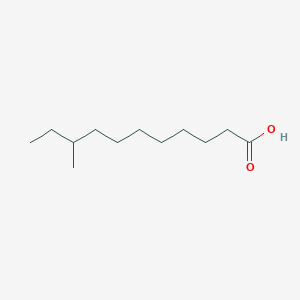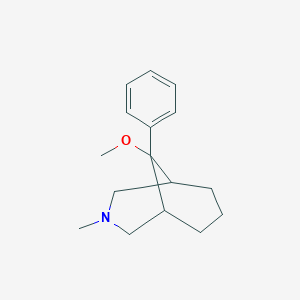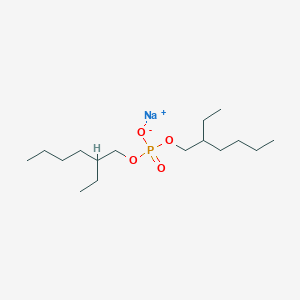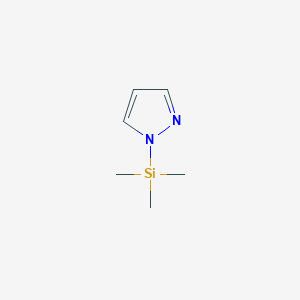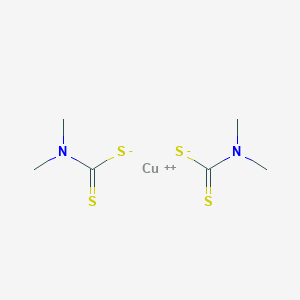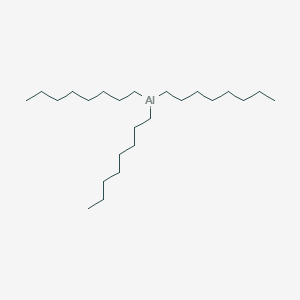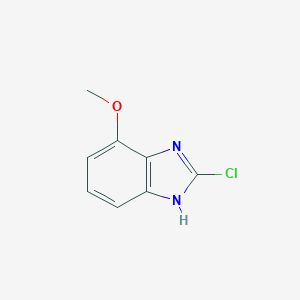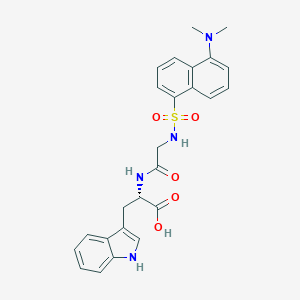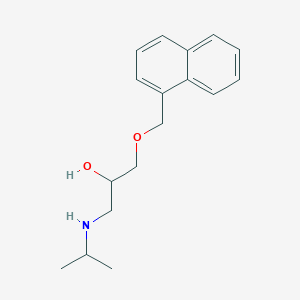![molecular formula C18H18N4 B093936 Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- CAS No. 17416-21-6](/img/structure/B93936.png)
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- is a compound that belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- typically involves the diazotization of 4-(dimethylamino)-o-toluidine followed by coupling with quinoline. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and the coupling reaction is usually carried out in an alkaline medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye for staining and visualization.
Biology: Employed in biological assays and staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- involves its interaction with molecular targets through its azo and quinoline moieties. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.
Amodiaquine: A 4-aminoquinoline used as an antimalarial drug.
Chloroquine: Another 4-aminoquinoline with antimalarial properties.
Uniqueness
Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]- is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions. Its combination of azo and quinoline moieties makes it versatile for various applications in research and industry.
Properties
CAS No. |
17416-21-6 |
|---|---|
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3 |
InChI Key |
ITOZCFPNONFYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


